molecular formula C21H19FN6O4S B2511791 N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide CAS No. 888424-40-6

N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide

Cat. No.: B2511791
CAS No.: 888424-40-6
M. Wt: 470.48
InChI Key: NPGQONHHVJNPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzamide group, and an acetamidophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with heating in a steam bath .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or interaction with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to reduced production of pro-inflammatory molecules, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O4S/c1-11(29)24-12-6-8-13(9-7-12)25-16(30)10-33-21-27-18(23)17(20(32)28-21)26-19(31)14-4-2-3-5-15(14)22/h2-9H,10H2,1H3,(H,24,29)(H,25,30)(H,26,31)(H3,23,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGQONHHVJNPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.